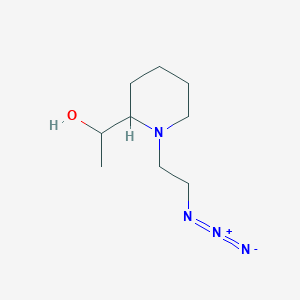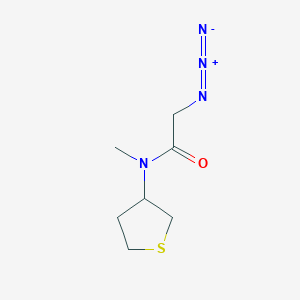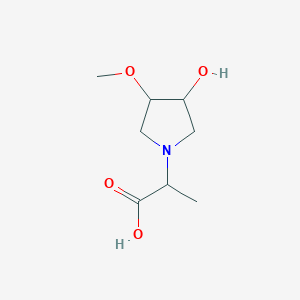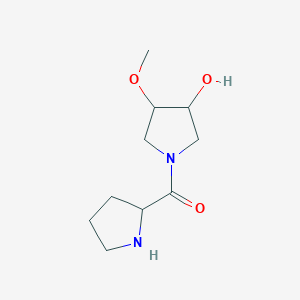
1-(1-(2-Azidoethyl)piperidin-2-yl)ethan-1-ol
Descripción general
Descripción
1-(1-(2-Azidoethyl)piperidin-2-yl)ethan-1-ol, also known as N-azidoethylpiperidine, is an organic compound with a variety of uses in scientific research. It is used in a variety of applications, including as a reagent for organic synthesis, as a ligand for coordination chemistry, and as a photolabile protecting group for carbohydrates. In addition, it is used in the synthesis of various pharmaceuticals and other bioactive compounds.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
1-Substituted piperidines, including compounds like 1-(1-(2-Azidoethyl)piperidin-2-yl)ethan-1-ol, are significant due to their methods of synthesis and pharmacological properties. These derivatives are used in various pharmacological applications and have a range of uses in medicinal chemistry (Vardanyan, 2018).
Building-Blocks for Crown Ethers
Compounds related to 1-(1-(2-Azidoethyl)piperidin-2-yl)ethan-1-ol are utilized as building blocks in the synthesis of functionalized crown ethers. The synthesis process often involves techniques like Wagner oxidation or epoxydation (Nawrozkij et al., 2014).
Corrosion Inhibition Properties
Derivatives of this compound have been investigated for their corrosion inhibition properties on mild steel. These studies are crucial in materials science and corrosion engineering, linking inorganic chemistry with practical applications (Das et al., 2017).
Use in Cytotoxicity Studies
Research has been conducted on similar compounds for cytotoxicity evaluation and their potential use in biological applications. These studies often include molecular docking to understand the pharmacokinetics of the compounds (Govindhan et al., 2017).
Nanotechnology Applications
In the field of nanotechnology, these compounds have been used in the synthesis of nanoparticles, like magnetite nanoparticles, demonstrating high efficiency in various chemical reactions (Mokhtary & Torabi, 2017).
Antimicrobial Activity
There is significant interest in the synthesis and evaluation of these compounds for their antimicrobial activity. This includes exploring their potential as new lead molecules in the fight against microbial resistance (Elavarasan et al., 2014).
Polymer Science
In polymer science, related compounds have been synthesized and studied for their photopolymerization behavior and extractability in cured films. This research is crucial for developing new materials with specific properties (Yang et al., 2018).
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of related compounds is explored for enantioselective synthesis, highlighting its importance in producing enantiopure compounds for various applications (Perdicchia et al., 2015).
Propiedades
IUPAC Name |
1-[1-(2-azidoethyl)piperidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c1-8(14)9-4-2-3-6-13(9)7-5-11-12-10/h8-9,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOWHTKGSZZUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1CCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477676.png)
![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477677.png)